n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Overview
Description
N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine (CHEBI:21457) is an N-(adenosin-N6-ylcarbonyl)threonine in which the adenosine ring is carrying a 2-methylthio substituent . It is a modified nucleoside located at the position adjacent to the 3’-end of the anti-codon of Bacillus subtilis tRNA .
Synthesis Analysis
The synthesis of a protected form of the hypermodified nucleoside, N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine, (ms2t6A) has been reported . The hypermodified nucleoside was subsequently elaborated to the protected nucleoside phosphophoramidite using a protecting group strategy compatible with standard RNA oligonucleotide chemistry . The naturally occurring modified nucleoside, N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt6A), and the corresponding glycine analog mg6A were synthesized from N6-methyl-2’,3’,5’-tri-O-acetyladenosine and the appropriately blocked isocyanates derived from threonine and glycine .Molecular Structure Analysis
The molecular structure of N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine is complex, with a ribofuranosyl ring attached to a 2-methylthiopurin-6-yl group, which is further carbamoylated with threonine . More detailed structural analysis may be found in specific research articles .Chemical Reactions Analysis
The chemical reactions involving N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine are complex and involve several steps. The synthesis of the hypermodified nucleoside involves the use of a protecting group strategy compatible with standard RNA oligonucleotide chemistry . The phosphoramidite reagent was then used to synthesize the 17-nucleotide RNA hairpin having the sequence of the anticodon stem-loop (ASL) domain of human tRNA (Lys,3), the primer for HIV-1 reverse transcriptase .Scientific Research Applications
Role in tRNA Modification and Function :
- This compound is one of several thionucleosides found in Bacillus subtilis tRNAs and plays a role in the affinity of tRNA for specific immunoadsorbents, as well as affecting chromatographic properties of tRNA (Vold, Longmire, & Keith, 1981).
- It has been identified in Escherichia coli tRNAs, suggesting a role in codon recognition (Ishikura, Yamada, Murao, Saneyoshi, & Nishimura, 1969).
Synthetic Applications and Structural Analysis :
- Its synthetic analogs have been studied for understanding biochemical properties and potential applications (Dutta, Hong, Murphy, Mittelman, & Chheda, 1975).
- Research has also focused on the synthesis of anticodon hairpins in tRNA containing this compound, shedding light on its role in RNA-RNA interactions and stability (Bajji & Davis, 2002).
Medical and Diagnostic Applications :
- Modified nucleosides like this one have been used as biomarkers in understanding RNA turnover in cancer and AIDS patients (Nakano, Nakao, Schram, Hammargren, McClure, Katz, & Petersen, 1993).
- It has been employed in radioimmunoassays to detect elevated levels in the urine of breast cancer patients, suggesting its potential as a cancer biomarker (Vold, Kraus, Rimer, & Coombes, 1986).
Future Directions
The future directions of research on N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine could include further investigation into its synthesis, structure, and function, as well as its role in biological processes such as protein synthesis. This could lead to a better understanding of its mechanism of action and potential applications .
properties
IUPAC Name |
(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9-,10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYGKPAZBIRKN-DWVDDHQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990541 | |
Record name | N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine | |
CAS RN |
70333-82-3 | |
Record name | 2-Methylthio-N6-threonylcarbamoyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70333-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((9-beta-D-Ribofuranosyl-2-methylthiopurine-6-yl)carbamoyl)threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070333823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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